An In-depth Technical Guide to Phosphoric Acid: Chemical Properties and Laboratory Applications
An In-depth Technical Guide to Phosphoric Acid: Chemical Properties and Laboratory Applications
This guide provides an in-depth exploration of orthophosphoric acid (H₃PO₄), a cornerstone reagent in modern scientific laboratories. Moving beyond a simple recitation of facts, we will delve into the fundamental chemical principles that govern its behavior and utility. The focus is on providing researchers, scientists, and drug development professionals with the causal understanding necessary to leverage this versatile acid with precision, safety, and efficacy in experimental design.
Core Physicochemical and Acidic Properties
Orthophosphoric acid, referred to hereafter as phosphoric acid, is a phosphorus oxoacid that is most commonly supplied as a colorless, odorless, and non-volatile 85% aqueous solution, which has a viscous, syrupy consistency.[1][2] The pure, anhydrous compound is a white crystalline solid.[3][4][5] Its IUPAC name is orthophosphoric acid, a term used to distinguish it from other phosphoric acids like polyphosphoric acid.[1][5][6]
Physical Characteristics
A foundational understanding of phosphoric acid's physical properties is essential for its proper handling and application in a laboratory setting.
| Property | Value | Source(s) |
| Chemical Formula | H₃PO₄ | [1][7] |
| Molar Mass | 97.994 g/mol | [7] |
| Appearance | Colorless, odorless solid or syrupy liquid | [1][2][3] |
| Density (85% solution) | ~1.685 g/cm³ at 25 °C | [1][8] |
| Melting Point (Anhydrous) | 42.35 °C (108.23 °F) | [1][3][7] |
| Boiling Point (85% solution) | 158 °C (316.4 °F) | [7][8] |
| Solubility in Water | Miscible | [3] |
The Triprotic Nature: A Stepwise Dissociation
The most critical chemical characteristic of phosphoric acid is its nature as a weak, triprotic acid.[1] This means it donates its three protons in a stepwise manner, with each dissociation step characterized by a distinct acid dissociation constant (pKa). This behavior is central to its utility, particularly in the preparation of buffer solutions. The significant separation between these pKa values allows for the selective preparation of different phosphate salts by carefully adjusting the pH.[1]
| Dissociation Step | Equation | pKa Value | Source(s) |
| First | H₃PO₄ ⇌ H⁺ + H₂PO₄⁻ | 2.15 | [4][9] |
| Second | H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻ | 7.20 | [4][9] |
| Third | HPO₄²⁻ ⇌ H⁺ + PO₄³⁻ | 12.32 / 12.38 | [4][9] |
This stepwise dissociation can be visualized as follows:
Caption: Stepwise dissociation of triprotic phosphoric acid.
Key Laboratory Roles and Methodologies
Phosphoric acid's unique properties make it a versatile tool in various laboratory applications, from buffer preparation to organic synthesis and analytical chemistry.
Phosphate Buffer Systems: The Cornerstone of Biological Research
The second dissociation constant (pKa₂) of phosphoric acid is approximately 7.20, which is very close to the physiological pH of most biological systems.[4][9] This makes the dihydrogen phosphate (H₂PO₄⁻) / hydrogen phosphate (HPO₄²⁻) conjugate acid-base pair an excellent choice for preparing phosphate buffers used ubiquitously in cell biology, biochemistry, and molecular biology experiments.[10][11]
This protocol provides a self-validating system for creating a reliable and accurate buffer solution. The causality is clear: precise weighing of the acidic and basic forms of the phosphate salt allows for the creation of a solution near the target pH, with final adjustment ensuring high accuracy.
-
Component Selection: Utilize the monobasic (e.g., NaH₂PO₄) and dibasic (e.g., Na₂HPO₄) salts of phosphate. These correspond to the conjugate acid and base pair surrounding the desired pH.
-
Calculation (Henderson-Hasselbalch Equation):
-
pH = pKa + log ([Base]/[Acid])
-
7.4 = 7.20 + log ([Na₂HPO₄]/[NaH₂PO₄])
-
0.2 = log ([Na₂HPO₄]/[NaH₂PO₄])
-
Ratio [Na₂HPO₄]/[NaH₂PO₄] = 10⁰·² ≈ 1.58
-
-
Mass Calculation:
-
Let M₁ be the molarity of NaH₂PO₄ and M₂ be the molarity of Na₂HPO₄.
-
M₁ + M₂ = 0.1 M (Total buffer concentration)
-
M₂ / M₁ = 1.58
-
Solving these simultaneous equations gives: M₁ ≈ 0.0388 M and M₂ ≈ 0.0612 M.
-
Mass of NaH₂PO₄ (anhydrous, MW = 119.98 g/mol ) = 0.0388 mol/L * 119.98 g/mol * 1 L ≈ 4.66 g.
-
Mass of Na₂HPO₄ (anhydrous, MW = 141.96 g/mol ) = 0.0612 mol/L * 141.96 g/mol * 1 L ≈ 8.69 g.
-
-
Dissolution: Add the calculated masses of both phosphate salts to a beaker containing approximately 800 mL of distilled or deionized water. Stir until fully dissolved.[10][12]
-
pH Adjustment: Place a calibrated pH meter into the solution. Slowly add a concentrated solution of NaOH to raise the pH or HCl/H₃PO₄ to lower it until the meter reads exactly 7.40. This step corrects for any deviations from ideal behavior.
-
Final Volume Adjustment: Transfer the solution to a 1 L volumetric flask and add distilled water to bring the final volume to the 1.0 L mark.[10] Mix thoroughly.
Caption: Workflow for preparing a laboratory phosphate buffer.
Catalyst in Organic Synthesis
Phosphoric acid serves as an effective Brønsted acid catalyst in several organic reactions, primarily by donating a proton to activate functional groups.[13]
-
Dehydration of Alcohols: It is widely used to catalyze the dehydration of alcohols to form alkenes.[13][14] It is often preferred over sulfuric acid because it is less corrosive and not a strong oxidizing agent, which minimizes charring and other side reactions.[13][15] The mechanism involves the protonation of the alcohol's hydroxyl group, converting it into a good leaving group (water), followed by the formation of a carbocation and subsequent elimination of a proton to form the alkene.[16][17][18]
-
Esterification: It catalyzes the formation of esters from carboxylic acids and alcohols by protonating the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by the alcohol.[13]
-
Chiral Phosphoric Acids (CPAs): In advanced drug development and asymmetric synthesis, BINOL-derived chiral phosphoric acids are powerful organocatalysts.[19] They act as bifunctional catalysts, using their Brønsted acidic proton and Lewis basic phosphoryl oxygen to control the stereochemical outcome of reactions like hydrogenations, Friedel-Crafts alkylations, and Mannich reactions.[19][20]
Caption: Catalytic cycle of alcohol dehydration by phosphoric acid.
Applications in Analytical Chemistry
In High-Performance Liquid Chromatography (HPLC), phosphoric acid is frequently used as a component of the aqueous mobile phase.[21]
-
pH Control: Adding a small concentration (e.g., 0.1%) of phosphoric acid can lower the mobile phase pH to around 2.[22] This is crucial for analyzing acidic or basic compounds, as it ensures they are in a single, un-ionized state, leading to sharp, reproducible chromatographic peaks.
-
Limitations: A critical consideration is that phosphate buffers are non-volatile and will precipitate, making them incompatible with detectors that rely on vaporization, such as mass spectrometers (LC-MS) and evaporative light scattering detectors (ELSD).[22] Furthermore, at high concentrations of organic solvents like acetonitrile, phosphate salts can precipitate, risking blockage of HPLC columns and tubing.[22][23]
Safety, Handling, and Storage Protocols
While phosphoric acid is considered a weak acid, concentrated solutions (e.g., 85%) are corrosive and can cause severe skin burns and eye damage.[3][8][24] Adherence to strict safety protocols is non-negotiable.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes.[24][25]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves) to prevent skin contact.[25]
-
Body Protection: A lab coat or chemical-resistant apron should be worn.[24][25]
Handling and Dilution
-
Ventilation: Handle concentrated phosphoric acid in a well-ventilated area or a chemical fume hood to avoid inhaling mists.[26][27]
-
Dilution Procedure: Always add acid to water slowly and in small amounts, never the reverse. Adding water to concentrated acid can generate significant heat, causing boiling and dangerous splashing.[26][28]
Storage and Waste Disposal
-
Storage: Store phosphoric acid in a cool, dry, well-ventilated area in a tightly closed, corrosion-resistant container.[28][29][30] Keep it segregated from incompatible materials such as strong bases, metals (which it can corrode, producing flammable hydrogen gas), and oxidizing agents.[24][28]
-
Spill Response: Neutralize spills with an alkaline material like soda ash or sodium bicarbonate.[28] Absorb the neutralized mixture with an inert material (e.g., vermiculite or sand) and place it in a designated chemical waste container.[28]
-
Waste Disposal: Dispose of phosphoric acid waste according to local, regional, and national regulations.[26][30] It should be collected in a labeled hazardous waste container.
Conclusion
Phosphoric acid is a remarkably versatile and indispensable reagent in the chemical and biological sciences. Its utility stems directly from its core chemical properties: its triprotic nature, which makes it an ideal buffering agent near physiological pH, and its capacity to act as a proton-donating catalyst in a host of organic transformations. For the laboratory professional, a thorough, mechanistic understanding of these properties is the key to harnessing its full potential—from designing robust analytical methods and synthesizing novel compounds to creating the stable aqueous environments required for biological discovery.
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